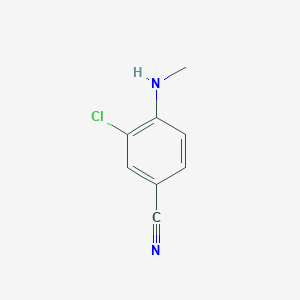

3-Chloro-4-methylaminobenzonitrile

Description

3-Chloro-4-methylaminobenzonitrile (C₈H₆ClN₂) is a benzonitrile derivative featuring a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring. Benzonitrile derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to undergo functional group transformations.

Properties

IUPAC Name |

3-chloro-4-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVIHOPQURQBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyanation

A prominent method involves reacting 3-chloro-4-bromo-N-methylaniline with cyanating agents like copper(I) cyanide (CuCN). This approach, adapted from substituted 3-aminobenzonitrile syntheses, proceeds via a nucleophilic aromatic substitution mechanism.

Typical Conditions :

-

Substrate : 3-Chloro-4-bromo-N-methylaniline (1 equiv).

-

Cyanation Agent : CuCN (1.2 equiv).

-

Solvent : Dimethylformamide (DMF) at 120°C for 12–16 hours.

The reaction’s success hinges on the bromide’s leaving group ability, with CuCN acting as both a cyanide source and catalyst. Side products, such as dehalogenated byproducts, are minimized by maintaining anhydrous conditions.

Potassium Hexacyanoferrate-Mediated Cyanation

As an alternative, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) enables cyanation under milder conditions. This method, detailed in patent literature, avoids stoichiometric metal cyanide use, enhancing safety.

Representative Protocol :

-

Substrate : 3-Chloro-4-iodo-N-methylaniline.

-

Reagent : K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (5 mol%).

-

Solvent : Water/ethanol (3:1) at 80°C for 6 hours.

While this method reduces toxicity, scalability is limited by the cost of palladium catalysts.

Halogenation and Functionalization Strategies

Chlorination of Methylaminobenzonitrile Precursors

Catalytic Amination of Halogenated Benzonitriles

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-chloro-4-bromobenzonitrile with methylamine enables direct methylamino group installation. Optimized conditions from pyridine syntheses were adapted:

Optimized Parameters :

-

Catalyst : Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%).

-

Base : Cs₂CO₃ (2 equiv).

-

Solvent : Toluene at 110°C for 24 hours.

Side reactions, such as nitrile hydrolysis, are suppressed by avoiding protic solvents.

Ullmann-Type Coupling

Copper-mediated amination provides a cost-effective alternative. Using CuI and trans-N,N’-dimethylcyclohexane-1,2-diamine as a ligand:

Conditions :

-

Substrate : 3-Chloro-4-iodobenzonitrile.

-

Methylamine Source : Methylamine hydrochloride (2 equiv).

-

Ligand : trans-DMCHDA (20 mol%).

-

Solvent : DMSO at 100°C for 18 hours.

While lower-yielding than palladium methods, this approach avoids precious metals.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

Key Insights :

-

Cyanation Routes : Copper-mediated methods offer cost advantages but require halogenated precursors.

-

Amination Strategies : Palladium catalysis delivers higher yields but incurs metal costs.

-

Reduction-Methylation : High yielding but involves toxic methylating agents.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 3-Chloro-4-methylaminobenzonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

-

Oxidation and Reduction: : The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-methylaminophenol or 4-methylaminobenzylamine.

Oxidation: Formation of 3-chloro-4-nitrobenzonitrile.

Reduction: Formation of 3-chloro-4-methylaminobenzylamine.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Agents : Research indicates that derivatives of 3-chloro-4-methylaminobenzonitrile exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against bacterial biofilms, suggesting potential applications in treating infections resistant to conventional antibiotics .

- Anti-Cancer Activity : Certain derivatives containing the amine moiety have been evaluated for their anti-cancer properties. In vitro studies demonstrated that these compounds showed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), indicating their potential as anti-cancer agents .

- Corrosion Inhibitors : Novel amine derivatives, including those related to this compound, have been synthesized and tested as corrosion inhibitors in aggressive environments like hydrochloric acid. These compounds can effectively reduce corrosion rates in mild steel, showcasing their utility in industrial applications .

Agrochemical Applications

- Pest Control : The compound has been identified as a slow-acting agent for controlling bird pests, particularly starlings. By mixing it into feed, it can effectively reduce pest populations without immediate lethality, allowing for more sustainable pest management practices .

- Herbicide Development : Research into the structure-activity relationship of chlorinated anilines suggests that modifications to the this compound structure could lead to new herbicides with enhanced efficacy against specific weed species .

Toxicological Insights

Despite its beneficial applications, this compound exhibits significant toxicity profiles that must be considered:

- Acute Toxicity : The compound is classified as acutely toxic upon ingestion and inhalation, with potential symptoms including skin irritation, headaches, and respiratory issues .

- Environmental Impact : Its use in agricultural settings necessitates careful management to prevent adverse effects on non-target organisms and ecosystems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against biofilm-forming bacteria. Results indicated that certain compounds significantly inhibited biofilm formation at low concentrations, highlighting their potential for clinical applications in infection control.

Case Study 2: Corrosion Resistance

In a controlled laboratory setting, the corrosion inhibition efficiency of synthesized amine derivatives was tested against mild steel in HCl solutions. The results demonstrated a substantial reduction in corrosion rates when treated with these compounds compared to untreated controls, suggesting practical applications in industrial maintenance.

Mechanism of Action

The mechanism by which 3-Chloro-4-methylaminobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Chloro-4-methylaminobenzonitrile with structurally related benzonitrile derivatives:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine increase electrophilicity, directing reactivity in substitution reactions. For example, 2-Chloro-4-fluoro-3-methylbenzonitrile participates in nucleophilic aromatic substitution due to its electron-deficient ring . This difference may improve solubility in aqueous systems . Amino vs. Hydroxy Groups: 4-Amino-3-methylbenzonitrile (NH₂) is more reactive in condensation reactions than 3-Chloro-4-hydroxybenzonitrile (OH), which may form stable hydrogen-bonded networks .

- Thermal Stability: Methoxy-substituted analogs like 3-Chloro-4-methoxybenzonitrile exhibit higher melting points (50–53°C) compared to amino derivatives, likely due to weaker intermolecular interactions in the latter .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize time and temperature.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methylamino group protons (δ 2.8–3.2 ppm). The nitrile carbon appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and N-H stretch (methylamino) at ~3350 cm⁻¹ .

- Mass Spectrometry : Expect a molecular ion peak at m/z 180.6 (C₈H₆ClN₂) with fragmentation patterns reflecting Cl loss (m/z 145.6) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions, especially if impurities like dichlorinated byproducts are present .

What advanced strategies address contradictions in reaction mechanisms or unexpected byproduct formation during derivatization?

Advanced Research Question

Contradictions in reaction outcomes (e.g., inconsistent yields of this compound derivatives) may arise from:

- Competing pathways : For example, oxidation of the methylamino group to nitro under harsh conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents may deactivate reagents .

Q. Resolution Methods :

- Kinetic studies : Use in-situ FTIR or reaction calorimetry to track intermediate formation.

- Computational modeling : Simulate reaction pathways (e.g., DFT calculations) to identify energy barriers for competing mechanisms .

How can substituent effects on reactivity be systematically studied for this compound in cross-coupling reactions?

Advanced Research Question

Design a DoE (Design of Experiments) to evaluate substituent impacts:

- Vary substituents : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on the benzene ring.

- Reactivity metrics : Measure reaction rates (e.g., Suzuki coupling with aryl boronic acids) using HPLC or GC-MS .

Q. Case Study :

- Electron-deficient rings (e.g., 3-Cl-4-NO₂ analogs) show faster coupling due to enhanced electrophilicity .

- Steric hindrance : Bulky substituents at the 4-position reduce yields by ~30% .

What computational tools predict the physicochemical properties or metabolic stability of this compound derivatives?

Advanced Research Question

Q. Data Validation :

- Compare computational logP values (predicted: 2.1) with experimental HPLC-derived logP (e.g., 2.3 ± 0.2) .

How can hyphenated techniques (LC-MS, GC-IR) resolve data contradictions in impurity profiling?

Advanced Research Question

Q. Case Study :

- A 5% impurity (detected via LC-MS) was traced to residual FeCl₃ catalyst; switching to AlCl₃ reduced impurity to <1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.